7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 627889-66-1) is a tricyclic heterocyclic compound with a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₂₃H₁₉Br₂N₃O₃, and it has a molecular weight of 545.2233 g/mol . The structure features bromine substituents at positions 7 and 9, a 3,4-dimethoxyphenyl group at position 2, and a pyridinyl moiety at position 3. These substituents contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
7,9-dibromo-2-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3O3/c1-29-20-4-3-14(9-21(20)30-2)18-12-19-16-10-15(24)11-17(25)22(16)31-23(28(19)27-18)13-5-7-26-8-6-13/h3-11,19,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGJNALXCYGKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Br)Br)OC3C5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen gas, metal hydrides, and nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products .
Scientific Research Applications
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dichloro Derivatives
7,9-Dichloro-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303059-72-5)
2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: N/A)
Dibromo Derivatives
7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 627889-65-0)
Table 1: Halogen-Substituted Analogs Comparison
| Compound | Halogens (Positions 7,9) | Substituent (Position 2) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (CAS: 627889-66-1) | Br, Br | 3,4-Dimethoxyphenyl | 545.22 |
| 627889-65-0 | Br, Br | 4-Methoxyphenyl | 515.20 |
| 627889-64-9 | Br, Br | 4-Methylphenyl | 499.20 |
| 303059-72-5 (Dichloro) | Cl, Cl | 4-Methoxyphenyl | 426.30 |
Substituent Variations at Position 5
- 7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303060-69-7) Molecular Formula: C₂₉H₂₂Cl₂N₂O₃ Molecular Weight: 529.41 g/mol Key Differences: Replaces pyridinyl with a 3,4-dimethoxyphenyl group at position 5 and introduces a naphthyl group at position 2.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: N/A)
- Molecular Formula: C₂₅H₁₉BrFN₃O
- Molecular Weight: 500.35 g/mol
- Key Differences: Features a 4-fluorophenyl group at position 5, introducing electron-withdrawing effects, and a bromine atom at position 9 instead of 7 and 9 .
Biological Activity
7,9-Dibromo-2-(3,4-dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bicyclic structure combining pyrazolo and benzoxazine moieties along with multiple functional groups that enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, and it features significant functional groups including bromine substituents, methoxy groups, and a pyridine ring. These characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Refluxing in specific solvents to facilitate bromination.
- Nucleophilic substitutions involving pyridine derivatives.
- Analytical techniques such as NMR and mass spectrometry for structural confirmation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of benzoxazines possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The presence of bromine and methoxy groups may enhance lipophilicity and membrane permeability, contributing to their efficacy against bacteria .
Anticancer Properties
The compound's potential as an anticancer agent is supported by preliminary studies:
- Cell viability assays demonstrated that the compound inhibits the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases .
- Case Study: A study on similar pyrazolo-benzoxazine derivatives indicated IC50 values in the micromolar range against human cancer cell lines .
Enzyme Inhibition
Another area of interest is the compound's interaction with specific enzymes:
- Cholinesterase Inhibition: Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also possess similar properties .
| Activity Type | Target/Organism | IC50 Value |
|---|---|---|
| Antibacterial | E. coli | < 100 µM |
| Antibacterial | S. aureus | < 100 µM |
| Cholinesterase Inhibition | AChE | 157 µM |
| Cholinesterase Inhibition | BChE | 46 µM |
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: The structural features allow for binding to various receptors or enzymes.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
